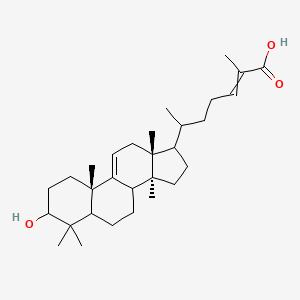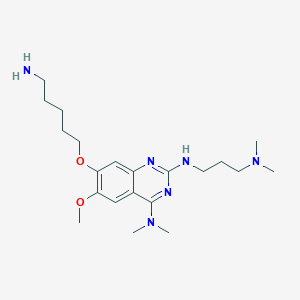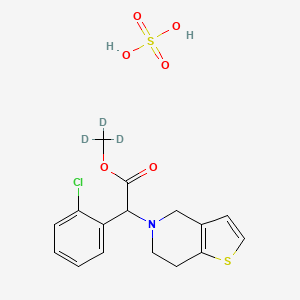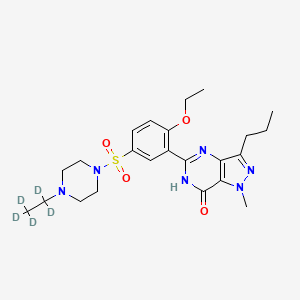![molecular formula C18H18ClNO B12427428 (6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol is a complex organic compound characterized by its unique structural features, including multiple rings and deuterium atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol involves several steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under specific conditions to form the core structure, followed by the introduction of deuterium atoms through deuterium exchange reactions. The chlorination step is typically carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cyclization and chlorination reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange or sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated or dehydroxylated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of deuterium substitution on reaction rates.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of (6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6aS,13bR)-11-chloro-1,2,3,4-tetrahydro-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol : Similar structure but without deuterium atoms.
- (6aS,13bR)-11-bromo-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol : Similar structure with a bromine atom instead of chlorine.
Uniqueness
The presence of deuterium atoms in (6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol makes it unique, as deuterium can significantly affect the compound’s chemical and biological properties. This can lead to differences in reaction rates, metabolic stability, and overall efficacy in various applications.
Eigenschaften
Molekularformel |
C18H18ClNO |
|---|---|
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol |
InChI |
InChI=1S/C18H18ClNO/c19-15-9-12-7-8-20-16-6-5-11-3-1-2-4-13(11)18(16)14(12)10-17(15)21/h1-4,9-10,16,18,20-21H,5-8H2/t16-,18+/m0/s1/i1D,2D,3D,4D |
InChI-Schlüssel |
NVHUFRKDLSFBFZ-OUEBLFPASA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2[C@H]3[C@H](CCC2=C1[2H])NCCC4=CC(=C(C=C34)O)Cl)[2H])[2H] |
Kanonische SMILES |
C1CC2=CC=CC=C2C3C1NCCC4=CC(=C(C=C34)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
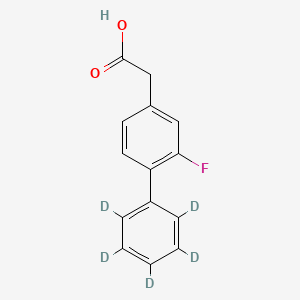
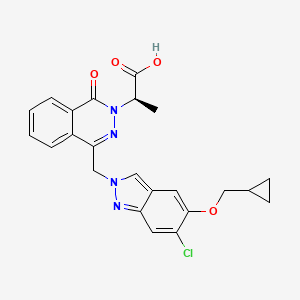
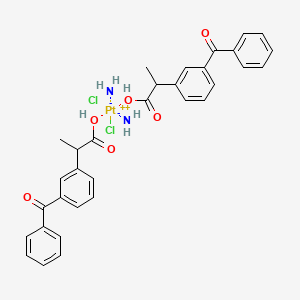
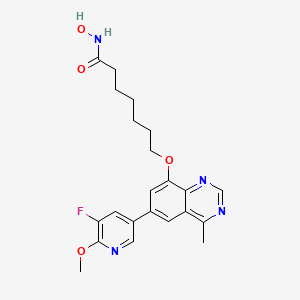

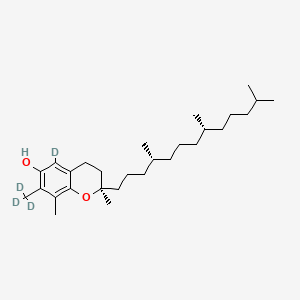
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)

